molecular formula C18H17BrN2O5 B4044292 4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B4044292
M. Wt: 421.2 g/mol
InChI Key: WZIDHXYQTSKYSJ-UHFFFAOYSA-N
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Description

4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17BrN2O5 and its molecular weight is 421.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.03208 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

New nitrogen-containing bromophenols, structurally related to 4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate, have been identified in marine red algae Rhodomela confervoides. These compounds have demonstrated significant radical scavenging activity, which suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Spectroscopy and Molecular Interactions

4-Aminobenzoic acid (4-ABA) molecular adducts, including those with nitro and bromo substituted aromatic compounds, have been studied using spectroscopy, suggesting applications in the characterization of molecular interactions (Smith, Lynch, Byriel, & Kennard, 1997).

Antimicrobial and Anti-Inflammatory Activities

Diorganotin(IV) complexes derived from bromo and nitro substituted Schiff base ligands have shown promising antimicrobial and anti-inflammatory activities in vitro. This indicates potential pharmaceutical applications for these compounds (Devi, Yadav, & Singh, 2019).

Analytical Chemistry Applications

Nitro, bromo, and methyl derivatives of pyridinium bromide, closely related to the compound , have been used in the spectrophotometric determination of anionic surfactants in river water. This implies its utility in environmental monitoring and analysis (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).

Properties

IUPAC Name

(4-bromophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5/c1-12-2-7-15(16(10-12)21(24)25)20-17(22)8-9-18(23)26-11-13-3-5-14(19)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIDHXYQTSKYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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